N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(10-9-15-6-2-1-3-7-15)19-14-16(17-8-4-13-23-17)21-12-5-11-20-21/h1-13,16H,14H2,(H,19,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKAVJNFABWDK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 270.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
-
Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.
- IC Values :
- HepG2: 5.23 µM
- MCF-7: 4.67 µM
- IC Values :
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cell lines. The results are summarized in the following table:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HepG2 | 5.23 | Apoptosis induction, G1 phase arrest |
| MCF-7 | 4.67 | Apoptosis induction, G0/G1 phase arrest |
| A549 | 6.12 | Apoptosis via mitochondrial pathway |
Study 1: Antiproliferative Effects on HepG2 Cells
In a study published in Pharmaceutical Research, researchers synthesized several cinnamamide derivatives, including this compound. The compound exhibited potent antiproliferative activity against HepG2 cells with an IC value of 5.23 µM. Flow cytometry analysis indicated that treatment with the compound led to an increased population of cells in the G1 phase, suggesting cell cycle arrest.
Study 2: Mechanism of Induction of Apoptosis
Another investigation focused on the apoptotic mechanisms induced by this compound in MCF-7 breast cancer cells. The study demonstrated that the compound significantly upregulated pro-apoptotic markers (Bax and p53) while downregulating anti-apoptotic markers (Bcl-2). This shift in expression levels supports the intrinsic pathway of apoptosis.
Pharmacological Implications
The findings suggest that this compound has potential as a therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation effectively. Further research into its pharmacokinetics and potential side effects is warranted to evaluate clinical applicability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key motifs with several classes of molecules:
Key Observations :
- Heterocyclic Influence : Pyrazole and furan contribute to hydrogen bonding and π-π interactions, critical for target binding. Fluorinated pyrazoles (e.g., in Compound 189) enhance metabolic stability .
- Amide Backbone : Cinnamamide’s extended conjugation may improve UV absorption or redox properties compared to acetamide or propanamide derivatives .
Comparison of Methods :
Pharmacological and Functional Insights
While direct data for the target compound are lacking, insights from analogs include:
- Drug Likeliness : Fluorinated pyrazoles () and indole derivatives () exhibit enhanced blood-brain barrier penetration and kinase inhibition, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
